molecular formula C21H21NO6 B2800765 (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid CAS No. 2418596-03-7

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid

Cat. No.: B2800765
CAS No.: 2418596-03-7
M. Wt: 383.4
InChI Key: BREQNTPEUDBQQO-NQIIRXRSSA-N
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Description

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidine ring substituted with hydroxyl and carboxylic acid groups, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is often constructed through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 3 and 4 can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced through a reaction with Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine, triethylamine, Fmoc chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amines and subsequent functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its Fmoc-protected amine group allows for selective deprotection and functionalization, making it a valuable building block in peptide synthesis and combinatorial chemistry.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features enable it to mimic natural substrates, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The hydroxyl and carboxylic acid groups contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. These features provide it with distinct reactivity and binding properties, making it a valuable tool in various scientific disciplines.

Properties

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c23-18-11-22(10-9-21(18,27)19(24)25)20(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,23,27H,9-12H2,(H,24,25)/t18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREQNTPEUDBQQO-NQIIRXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@]1(C(=O)O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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